

Techniques for measuring urinary iodine concentration to assess iodine status

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest	
Compound Name:	Iodine
Cat. No.:	B079347
	Get Quote

Application Notes and Protocols for Measuring Urinary Iodine Concentration Introduction

Iodine is a critical micronutrient, indispensable for the synthesis of thyroid hormones which regulate metabolism and are essential for normal growth and development for brain development.^[1] **Iodine** deficiency is a major global public health issue, leading to a spectrum of conditions collectively known as **Iodine Deficiency (IDD)**.^[2] These disorders range from goiter to severe and irreversible mental impairment.^[1] The most profound impact of **iodine** deficiency occurs during development and early childhood.^[2]

Because the majority of dietary **iodine** is excreted in the urine, the urinary **iodine** concentration (UIC) is a sensitive and practical biomarker for assessing **iodine** status of a population.^{[3][4]} Monitoring UIC is a cornerstone of national programs aimed at controlling and eliminating IDD.^[5] This document provides application notes and protocols for the two most prominent methods for UIC determination: the Sandell-Kolthoff (S-K) reaction and Inductively Coupled Spectrometry (ICP-MS), designed for researchers, scientists, and professionals in drug development.

PART 1: General Considerations for Sample Handling and Quality Assurance

Accurate and reliable UIC measurement begins with meticulous sample collection and handling. These initial steps are critical to the validity of any analysis.

Urine Sample Collection

For population-based studies, spot urine samples are recommended by the World Health Organization (WHO) due to their practicality.^[6] While 24-hour urine provides a more accurate measure of an individual's daily **iodine** excretion, it is often not feasible for large-scale surveys.^{[7][8]} When collecting spot urine, a midstream sample is preferred to minimize contamination.

Protocol for Spot Urine Collection:

- Provide the subject with a clean, sterile, wide-mouthed collection container.
- Instruct the subject to begin urinating into the toilet, and then to collect a mid-stream sample of approximately 50 mL in the container.
- Securely fasten the lid of the container.
- Label the container with the patient's full name, the date, and time of collection.^[9]

Sample Storage and Transport

Urine samples for **iodine** analysis are relatively stable. However, proper storage is necessary to prevent degradation and bacterial growth.

- Short-term storage: Samples can be stored at room temperature for up to 28 days.^[9]
- Long-term storage: For longer durations, refrigeration at 2-8°C or freezing at -20°C is recommended. Acidification of the sample may improve stability.
- Transport: Samples should be transported to the laboratory in a cool box, especially in warm climates.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for ensuring the accuracy and comparability of UIC data.

- Internal Quality Control (IQC): It is recommended to include internal quality control samples in each analytical run to monitor the precision and accuracy results.[7]
- External Quality Assessment (EQA): Participation in an external quality assessment program, such as the CDC's Ensuring the Quality of Urinary Iodine (EQUIP) program, is highly encouraged.[11][12] This allows for inter-laboratory comparison and provides an independent assessment of a laboratory's performance.
- Certified Reference Materials (CRMs): The use of certified reference materials, such as those from the National Institute of Standards and Technology, is crucial for method validation and ensuring traceability of measurements.[6][13]

PART 2: The Sandell-Kolthoff (S-K) Reaction Method

The Sandell-Kolthoff (S-K) reaction is the most widely used manual method for determining urinary iodine. It is a spectrophotometric method based on the role of iodine in the reduction of ceric ammonium sulfate (yellow) by arsenious acid to the colorless cerous form.[14][15] The rate of the color change is proportional to the iodine concentration.

Principle of the S-K Reaction

The S-K reaction is a classic example of a catalyzed reaction.[15] In the absence of a catalyst, the reaction between Ce⁴⁺ and As³⁺ is very slow. Iodic acid is a catalyst, and the reaction proceeds in two steps:

- Oxidation of Iodide: Ce⁴⁺ + I⁻ → Ce³⁺ + I⁰
- Reduction of Elemental Iodine: I⁰ + As³⁺ → I⁻ + As⁵⁺

The net reaction is: 2Ce⁴⁺ + As³⁺ → 2Ce³⁺ + As⁵⁺

The rate of disappearance of the yellow Ce⁴⁺ is measured spectrophotometrically and is directly proportional to the concentration of iodide in the sample.

Ammonium Persulfate Digestion

Urine contains substances that can interfere with the S-K reaction. Therefore, a digestion step is required to destroy these interfering compounds and convert forms of iodine to iodide.[14] Ammonium persulfate digestion is a safer alternative to the traditional chloric acid digestion.[16][17]

Detailed Protocol for the Microplate S-K Method

This protocol is adapted for a 96-well microplate format, which allows for higher throughput.

Reagents:

- Ammonium persulfate solution (1 mol/L)
- Arsenious acid solution (0.1 mol/L in 0.5 N H₂SO₄)
- Ceric ammonium sulfate solution (0.02 mol/L in 3.5 N H₂SO₄)
- Potassium iodate standards (0, 20, 50, 100, 150, 200, 300 µg/L)

Procedure:

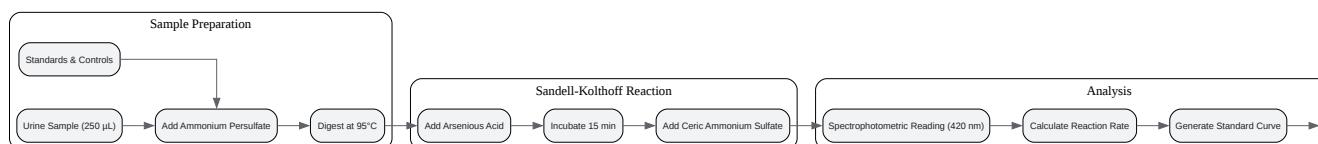
- Pipette 250 µL of standards, controls, and urine samples into duplicate wells of a 96-well microplate.
- Add 100 µL of ammonium persulfate solution to each well.
- Seal the plate and incubate in a heating block at 95°C for 60 minutes.
- Allow the plate to cool to room temperature.
- Add 50 µL of arsenious acid solution to each well and mix.

- Incubate for 15 minutes at room temperature.
- Add 100 μ L of ceric ammonium sulfate solution to each well and mix.
- Immediately place the microplate in a spectrophotometer and read the absorbance at 420 nm at timed intervals (e.g., every 5 minutes for 30 minutes).

Data Analysis: The rate of the reaction (change in absorbance over time) is calculated for each standard and sample. A standard curve is generated to determine the reaction rate against the **iodine** concentration of the standards. The **iodine** concentration of the unknown samples is then determined from the standard curve.

Performance Characteristics and Limitations

Parameter	Typical Value
Limit of Detection (LOD)	~3-5 μ g/L[18][19]
Precision (CV%)	Intra-assay: <10%, Inter-assay: <15%[16]
Recovery	90-110%[16]


Advantages:

- Inexpensive and requires basic laboratory equipment.[20]
- Well-established and widely used.

Disadvantages:

- Susceptible to interference from other substances in urine, such as vitamin C.[21]
- Requires a digestion step, which can be time-consuming.
- The use of arsenic compounds poses a safety hazard.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the Sandell-Kolthoff method.

PART 3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive and specific analytical technique for elemental analysis.[22][23] It is considered the reference method for urinary **iodine** determination.[20]

Principle of ICP-MS

ICP-MS measures the mass-to-charge ratio of ionized elements.[24] The process involves several key steps:

- Sample Introduction: A liquid sample is nebulized into a fine aerosol.[22]

- Ionization: The aerosol is transported into an argon plasma, which reaches temperatures of 6,000-8,000 K.[25] At these temperatures, the sample is vaporized, atomized, and ionized, primarily forming singly charged positive ions.
- Mass Separation: The ions are extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z).[23]
- Detection: A detector counts the number of ions for each mass-to-charge ratio, which is proportional to the concentration of the element in the original sample.

Detailed Protocol for ICP-MS

A significant advantage of ICP-MS for urine analysis is that it often does not require a digestion step. A simple dilution is usually sufficient.

Reagents:

- Deionized water (18 MΩ·cm)
- High-purity nitric acid
- Internal standard solution (e.g., Tellurium, Rhenium)
- Iodine** calibration standards

Procedure:

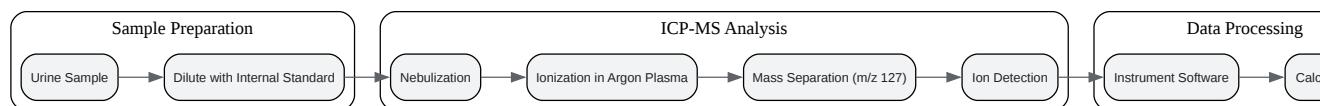
- Dilute urine samples, controls, and standards with a diluent solution (e.g., 0.1% Triton X-100 in deionized water with an internal standard). A 1:20 dilution is common.[27]
- Introduce the diluted samples into the ICP-MS instrument.
- The instrument aspirates the sample, nebulizes it, and introduces it into the plasma.
- The mass spectrometer is set to monitor the m/z for **iodine** (¹²⁷I).
- The detector counts the ions, and the instrument's software calculates the concentration based on the calibration curve.

Data Analysis: The instrument's software automatically generates a calibration curve from the standards and calculates the **iodine** concentration in the samples after correcting for the dilution factor.

Performance Characteristics and Limitations

Parameter	Typical Value
Limit of Detection (LOD)	<1 µg/L[28]
Precision (CV%)	<5%[6]
Linear Range	Wide, up to 1500 µg/L or higher[6]

Advantages:


- High sensitivity, specificity, and accuracy.[24]
- High throughput due to simple sample preparation and automation.[29]
- Can measure multiple elements simultaneously.[23]

Disadvantages:

- High capital and operational costs.[30]
- Requires a skilled operator.

- Measures total **iodine**, which may not be biologically active.[30]

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the ICP-MS method.

PART 4: Method Comparison

Feature	Sandell-Kolthoff (S-K) Reaction	Inductively Coupled Plasma-Mass Spectroscopy (ICP-MS)
Principle	Catalytic spectrophotometry	Elemental mass spectrometry
Sensitivity	Good (µg/L)	Excellent (sub-µg/L)
Specificity	Can be affected by interfering substances	High
Sample Preparation	Digestion required	Simple dilution
Throughput	Moderate (can be improved with microplates)	High
Cost	Low	High
Expertise Required	Basic laboratory skills	Specialized operator
Reference Method	No	Yes[20]

Studies comparing the two methods have generally shown a high degree of correlation, particularly at UIC levels below 300 µg/L.[20][31] However, at concentrations, discrepancies may be observed.[31] The choice of method often depends on the specific application, available resources, and the required accuracy.

Conclusion

The accurate measurement of urinary **iodine** concentration is fundamental to the global effort to eliminate **iodine** deficiency disorders. Both the Sandell-Kolthoff reaction and ICP-MS are robust and reliable methods for this purpose. The S-K method, particularly in its microplate adaptation, offers an accessible solution for many laboratories. ICP-MS, as the reference method, provides unparalleled sensitivity and throughput, making it ideal for large-scale epidemiological studies and clinical research where high precision is paramount. The selection of the most appropriate technique should be based on a careful consideration of the specific research question, sample volume, desired throughput, and available resources. Regardless of the method chosen, a stringent adherence to quality assurance and control protocols is essential to ensure the generation of high-quality, comparable data for public health decision-making.

References

- Pino, S., et al. "Validation of a simple, manual urinary **iodine** method for estimating the prevalence of **iodine**-deficiency disorders, and interlaboratory comparison with other methods." PubMed, pubmed.ncbi.nlm.nih.gov/9548123/. Accessed 7 Jan. 2026.
- "What is ICP-MS? Principles & Technique." Agilent, www.agilent.com
- "ICP-MS: How Inductively Coupled Plasma Mass Spectrometry Works." SPECTRO Analytical Instruments, www.spectro.com/knowledge/icp-ms. Accessed 2026.
- "2 Key Points to Know What is ICP-MS: Working Principle and Applications." Drawell, www.drawell.com
- Dietz, E., et al. "Urinary **iodine**: comparison of a simple method for its determination in microplates with measurement by inductively-coupled plasma spectrometry." PubMed, pubmed.ncbi.nlm.nih.gov/28045077/. Accessed 7 Jan. 2026.
- "ICP-OES and ICP-MS element analyses | Elemental Analysis and Massenspektronomie." Universität des Saarlandes, www.uni-saarland.de/en/institution/eam/methods/icp.html. Accessed 7 Jan. 2026.
- "Urinary **iodine** concentration (UIC)." Micronutrient Survey Manual & Toolkit, micronutrientsurveymethods.com

- Machado, Ana, et al. "Improvement of the Sandell-Kolthoff reaction method (ammonium persulfate digestion) for the determination of **iodine** in urine." Universidade Católica Portuguesa, repositorio.ucp.pt/bitstream/10400.14/30283/1/Machado%20et%20al.%202018.pdf. Accessed 7 Jan. 2026.
- Wang, Meng, et al. "Comparison of the modified S-K method and ICP-MS for urinary **iodine** measurement: Consistency, accuracy, and vitamin C." PubMed, pubmed.ncbi.nlm.nih.gov/39535697/. Accessed 7 Jan. 2026.
- Delange, F. "World status of monitoring **iodine** deficiency disorders control programs." PubMed, pubmed.ncbi.nlm.nih.gov/12494927/. Accessed 7 Jan. 2026.
- Phinney, Karen W. "Development of Standard Reference Materials to support assessment of **iodine** status for nutritional and public health purpose." Central, www.ncbi.nlm.nih.gov/pmc/articles/PMC3478111/. Accessed 7 Jan. 2026.
- Oblak, E., et al. "Validation of a Spectrophotometric Method for Urinary **Iodine** Determination on Microplate Based on Sandell-Kolthoff Reaction." *L* Medicine, academic.oup.com/labmed/article/53/5/487/6512395. Accessed 7 Jan. 2026.
- "What is ICP-MS (Inductively Coupled Plasma Mass Spectrometry)?" Shimadzu, www.shimadzu.
- "UIOD **Iodine**, 24 Hour, Urine." Mayo Clinic Laboratories, www.mayocliniclabs.com/test-catalog/Clinical+and+Interpretive/8617. Accessed 7 Jan. 2026.
- Ji, Huasheng. "Method for measuring **iodine** in urine by As3+-Ce4+ catalytic spectrophotometry using ammonium persulfate digestion." Semantic Scholar, www.semanticscholar.org/paper/Method-for-measuring-**iodine**-in-urine-by-As3%2B-Ce4%2B-Ji/478a05c301646700c99b5025736109e30a59b662. Accessed 2026.
- "How do you collect an **iodine** urine sample?" Dr. Oracle, www.droracle.com/health/how-do-you-collect-an-**iodine**-urine-sample/. Accessed 7 Jan. 2026.
- Liu, Peng, et al. "Concentration-dependent Differences in Urinary **Iodine** Measurements Between Inductively Coupled Plasma Mass Spectrometry and Kolthoff Method." PubMed, pubmed.ncbi.nlm.nih.gov/32951151/. Accessed 7 Jan. 2026.
- "Assessment of **iodine** deficiency disorders and monitoring their elimination." Global Nutrition Cluster, www.nutritioncluster.
- Marcours, P. R., et al. "Determination of urinary **iodine** by inductively coupled plasma mass spectrometry." ResearchGate, www.researchgate.net/publication/11384022_Determination_of_urinary_iodine_by_inductively_coupled_plasma_mass_spectrometry. Accessed 7 Jan. 2026.
- "070222: **Iodine**, 24-Hour Urine." Labcorp, www.labcorp.com/tests/070222/iodine-24-hour-urine. Accessed 7 Jan. 2026.
- Wang, Meng, et al. "Comparison of the modified S-K method and ICP-MS for urinary **iodine** measurement: Consistency, accuracy, and vitamin C." ResearchGate, www.researchgate.net/publication/385966463_Comparison_of_the_modified_S-K_method_and_ICP-MS_for_urinary_iodine_measurement_Consistency_accuracy_and_vitamin_C_interference. Accessed 7 Jan. 2026.
- "Verification of the method detecting urine **iodine** by ammonium persulfate digesting." ResearchGate, www.researchgate.
- "UIOD - Overview: **Iodine**, 24 Hour, Urine." Mayo Clinic Laboratories, www.mayocliniclabs.com/test-catalog/overview/8617. Accessed 7 Jan. 2026.
- Pino, S., et al. "a new and safe method for measuring urinary **iodine** by ammonium persulfate oxidation." PubMed, pubmed.ncbi.nlm.nih.gov/90902. Accessed 7 Jan. 2026.
- "**Iodine**, Urine, 24 Hour." MLabs, mlabs.umich.edu/tests/iodine-urine-24-hour. Accessed 7 Jan. 2026.
- "Problems in Urinary **Iodine** Determination Methods and an Automated Kinetic Assay As a Solution." TÜBİTAK Academic Journals, journals.tubitak.gov.tr/medical/abstract.htm?id=6965. Accessed 7 Jan. 2026.
- Cecon, E., et al. "Validation of a Capillary Electrophoresis Assay for Monitoring **Iodine** Nutrition in Populations for Prevention of **Iodine** Deficiency." Chemistry, academic.oup.com/clinchem/article/66/12/1559/5905981. Accessed 7 Jan. 2026.
- Oblak, E., et al. "Validation of a Spectrophotometric Method for Urinary **Iodine** Determination on Microplate Based on Sandell-Kolthoff Reaction." ResearchGate, www.researchgate.net/publication/357993077_Validation_of_a_Spectrophotometric_Method_for_Urinary_Iodine_Determination_on_Microplate_Based_Kolthoff_Reaction. Accessed 7 Jan. 2026.
- Bertinato, J., and M. R. L'Abbé. "**Iodine** nutrition: Disorders, monitoring and policies." PubMed, pubmed.ncbi.nlm.nih.gov/34112358/. Accessed 7 Jan. 2026.
- "Assessment of **iodine** deficiency disorders and monitoring their elimination: a guide for programme managers, 3rd ed." World Health Organization, www.who.int/publications/i/item/9789241595827. Accessed 7 Jan. 2026.
- Le, F., et al. "Validation and Comparison of Two Calibration Methods for the Measurement of Stable **Iodine** in the Urinary Matrix by ICP-MS." Sciendo Publishing, www.scirp.org/journal/paperinformation.aspx?paperid=75501. Accessed 7 Jan. 2026.
- "**Iodine** deficiency." World Health Organization, www.who.int/data/gho/indicator-metadata-registry/imr-details/3136. Accessed 7 Jan. 2026.
- Pongpaew, P., et al. "Evaluation and monitoring of **iodine** deficiency disorders in school children in north-east Thailand." PubMed, pubmed.ncbi.nlm.nih.gov/12092921/. Accessed 7 Jan. 2026.
- "**Iodine** Deficiency Workup: Approach Considerations, Laboratory Studies, Imaging Studies." Medscape, emedicine.medscape.com/article/122742. Accessed 7 Jan. 2026.
- "Urinary **iodine** concentrations for determining **iodine** status in populations." IRIS, iris.who.int/handle/10665/85972. Accessed 7 Jan. 2026.
- "Scheme of Sandell-Kolthoff reaction." ResearchGate, www.researchgate.net/figure/Scheme-of-Sandell-Kolthoff-reaction_fig1_281285049. Accessed 7 Jan. 2026.
- da Silva, B. L., et al. "**Iodine** and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population Studies." MDPI, www.mdpi.com/2673-4532/4/2/13. Accessed 7 Jan. 2026.
- Dunn, J. T., et al. "Two simple methods for measuring **iodine** in urine." PubMed, pubmed.ncbi.nlm.nih.gov/8482598/. Accessed 7 Jan. 2026.
- "EQUIP: A worldwide program to ensure the quality of urinary **iodine** procedures." ResearchGate, www.researchgate.net/publication/11884841_EQUIP_A_worldwide_program_to_ensure_the_quality_of_urinary_iodine_procedures. Accessed 7 Jan. 2026.
- "EQUIP - Ensuring the Quality of Urinary **Iodine** Procedures." CDC, www.cdc.gov/labstandards/equip.html. Accessed 7 Jan. 2026.
- "Progression of the Sandell-Kolthoff reaction on paper The test card's..." ResearchGate, www.researchgate.net/figure/Progression-of-the-Sandell-Kolthoff-reaction-on-paper-The-test-cards-internal_fig2_322635905. Accessed 7 Jan. 2026.
- "Urinary **iodine** concentrations for determining **iodine** status in populations." World Health Organization, www.who.

- "Spectrophotometric Analysis of Urinary **Iodine** in 18-22 Year-Old Women in Central Minnesota." College of Saint Benedict/Saint John's University, digitalcommons.csbsju.edu/cgi/viewcontent.cgi?article=1020&context=ur_thesis. Accessed 7 Jan. 2026.
- "Methods for determination of **iodine** in urine and salt." ResearchGate, www.researchgate.net/publication/287989914_Methods_for_determination_of_iodine_in_urine_and_salt. Accessed 7 Jan. 2026.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Iodine nutrition: Disorders, monitoring and policies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nutritioncluster.net [nutritioncluster.net]
- 3. Iodine deficiency [[who.int](https://www.who.int)]
- 4. iris.who.int [iris.who.int]
- 5. World status of monitoring iodine deficiency disorders control programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Micronutrient Survey Manual & Toolkit [surveytoolkit.nutritionintl.org]
- 8. droracle.ai [droracle.ai]
- 9. labcorp.com [labcorp.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdc.gov [cdc.gov]
- 13. Development of Standard Reference Materials to support assessment of iodine status for nutritional and public health purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repositorio.ucp.pt [repositorio.ucp.pt]
- 15. researchgate.net [researchgate.net]
- 16. Ammonium persulfate: a new and safe method for measuring urinary iodine by ammonium persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. Method for measuring iodine in urine by As3+-Ce4+ catalytic spectrophotometry using ammonium persulfate digestion | Semantic Scholar [www.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Urinary iodine: comparison of a simple method for its determination in microplates with measurement by inductively-coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of the modified S-K method and ICP-MS for urinary iodine measurement: Consistency, accuracy, and vitamin C interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. ICP-MS: How Inductively Coupled Plasma Mass Spectrometry Works [spectro.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. ICP-OES and ICP-MS element analyses | Elemental Analysis and Massenspektronomie | Universität des Saarlandes [uni-saarland.de]
- 26. What is ICP-MS (Inductively Coupled Plasma Mass Spectrometry)? : SHIMADZU (Shimadzu Corporation) [[shimadzu.com](https://www.shimadzu.com)]
- 27. researchgate.net [researchgate.net]
- 28. Validation and Comparison of Two Calibration Methods for the Measurement of Stable Iodine in the Urinary Matrix by ICP-MS: Standard Additive Calibration [file.scirp.org]
- 29. mdpi.com [mdpi.com]
- 30. repositorio.ufmg.br [repositorio.ufmg.br]

- 31. Concentration-dependent Differences in Urinary Iodine Measurements Between Inductively Coupled Plasma Mass Spectrometry and the Sand Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Techniques for measuring urinary iodine concentration to assess iodine status.]. BenchChem, [2026]. [Online at: <https://www.benchchem.com/product/b079347#techniques-for-measuring-urinary-iodine-concentration-to-assess-iodine-status>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com